molecular formula C13H16O4 B12657709 2,2'-[Propylidenebis(oxymethylene)]bisfuran CAS No. 94278-19-0

2,2'-[Propylidenebis(oxymethylene)]bisfuran

Katalognummer: B12657709
CAS-Nummer: 94278-19-0
Molekulargewicht: 236.26 g/mol
InChI-Schlüssel: PNQZBGJMILYPLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-[Propylidenebis(oxymethylene)]bisfuran is an organic compound with the molecular formula C13H16O4 It is characterized by the presence of two furan rings connected by a propylidene bridge through oxymethylene linkages

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Propylidenebis(oxymethylene)]bisfuran typically involves the reaction of furan derivatives with propylidene intermediates. One common method involves the use of furan-2-carbaldehyde and 1,3-dioxane as starting materials. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst, to facilitate the formation of the oxymethylene linkages.

Industrial Production Methods

In an industrial setting, the production of 2,2’-[Propylidenebis(oxymethylene)]bisfuran can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are employed to ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-[Propylidenebis(oxymethylene)]bisfuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The furan rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

2,2’-[Propylidenebis(oxymethylene)]bisfuran has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and resins, where its structural properties contribute to the desired characteristics of the final product.

Wirkmechanismus

The mechanism of action of 2,2’-[Propylidenebis(oxymethylene)]bisfuran involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but its structural features suggest potential interactions with nucleophilic sites in proteins and nucleic acids.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,2’-[Ethylidenebis(oxymethylene)]bisfuran: Similar structure but with an ethylidene bridge instead of a propylidene bridge.

    2,2’-[Butylidenebis(oxymethylene)]bisfuran: Similar structure but with a butylidene bridge.

Uniqueness

2,2’-[Propylidenebis(oxymethylene)]bisfuran is unique due to its specific propylidene bridge, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

94278-19-0

Molekularformel

C13H16O4

Molekulargewicht

236.26 g/mol

IUPAC-Name

2-[1-(furan-2-ylmethoxy)propoxymethyl]furan

InChI

InChI=1S/C13H16O4/c1-2-13(16-9-11-5-3-7-14-11)17-10-12-6-4-8-15-12/h3-8,13H,2,9-10H2,1H3

InChI-Schlüssel

PNQZBGJMILYPLO-UHFFFAOYSA-N

Kanonische SMILES

CCC(OCC1=CC=CO1)OCC2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.